molecular formula C12H14N8O3S B3726362 NoName

NoName

Cat. No. B3726362
M. Wt: 350.36 g/mol
InChI Key: VSUVZWKDQFATKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

NoName is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and biotechnology. NoName is a synthetic compound that was first discovered in the laboratory and has since been studied extensively for its unique properties and potential uses. In

Mechanism of Action

The mechanism of action of NoName is not fully understood, but it is believed to work by interacting with specific receptors in the body. These receptors are responsible for various physiological processes, including inflammation, cellular growth, and energy production. By interacting with these receptors, NoName may be able to modulate these processes and produce beneficial effects.
Biochemical and Physiological Effects
NoName has been shown to have a variety of biochemical and physiological effects, depending on the application and dosage. In medicine, NoName has been shown to reduce inflammation and pain, improve lung function, and decrease the risk of cardiovascular disease. In agriculture, NoName has been shown to increase crop yields and improve plant resistance to pests and diseases. In biotechnology, NoName has been studied for its potential use in the production of biofuels and other renewable energy sources.

Advantages and Limitations for Lab Experiments

One of the main advantages of using NoName in lab experiments is its versatility. NoName can be used in a variety of applications, including medicine, agriculture, and biotechnology. Additionally, NoName is relatively easy to synthesize in the laboratory, which makes it a cost-effective option for researchers. However, one of the limitations of using NoName in lab experiments is its potential toxicity. NoName has been shown to be toxic at high doses, which can limit its use in certain applications.

Future Directions

There are many potential future directions for research on NoName. In medicine, researchers may explore the use of NoName in the treatment of other inflammatory diseases, such as multiple sclerosis and Crohn's disease. In agriculture, researchers may explore the use of NoName in the production of drought-resistant crops. In biotechnology, researchers may explore the use of NoName in the production of biofuels and other renewable energy sources. Additionally, researchers may continue to study the mechanism of action of NoName and its potential interactions with other compounds.

Scientific Research Applications

NoName has been studied extensively for its potential applications in various fields of scientific research. In medicine, NoName has been shown to have anti-inflammatory properties, which make it a potential candidate for the treatment of diseases such as arthritis and asthma. In agriculture, NoName has been shown to increase crop yields and improve plant resistance to pests and diseases. In biotechnology, NoName has been studied for its potential use in the production of biofuels and other renewable energy sources.

properties

IUPAC Name

(7Z)-2,6-dimethyl-3-nitro-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-1H-triazolo[2,1-a]triazol-8-ium-7-carboximidate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N8O3S/c1-5(2)10-14-15-12(24-10)13-9(21)8-6(3)16-19-11(20(22)23)7(4)17-18(8)19/h5H,1-4H3,(H-,13,15,16,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSUVZWKDQFATKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2N=C(C(=[N+]2N1)C(=NC3=NN=C(S3)C(C)C)[O-])C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N2N=C(C(=[N+]2N1)/C(=N/C3=NN=C(S3)C(C)C)/[O-])C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N8O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dimethyl-7-nitro-3-{[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]carbamoyl}[1,2,3]triazolo[2,1-a][1,2,3]triazol-4-ium-1-ide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.